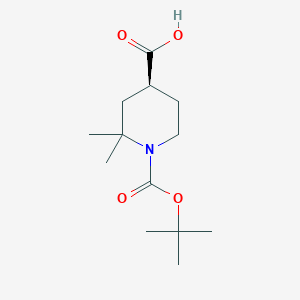

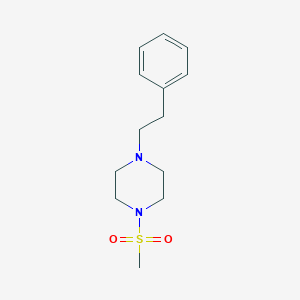

![molecular formula C11H16Cl2N4OS B2904015 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride CAS No. 63725-86-0](/img/structure/B2904015.png)

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as Thiamine, is a chemical compound with the molecular formula C12H17N4OS . It has a molecular weight of 300.81 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards

作用機序

Target of Action

The primary target of this compound, also known as Thiamine Hydrochloride Hydrate , is the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is responsible for the generation of NADPH and the synthesis of five-carbon sugars .

Mode of Action

Thiamine Hydrochloride Hydrate acts as a cofactor for transketolase. It binds to the enzyme and enhances its activity. The enhanced activity of transketolase accelerates the pentose phosphate pathway, leading to increased production of NADPH and five-carbon sugars .

Biochemical Pathways

The compound primarily affects the pentose phosphate pathway . By enhancing the activity of transketolase, it increases the production of NADPH and five-carbon sugars. NADPH is essential for various biochemical reactions, including the reduction of glutathione, which is a key antioxidant in cells. Five-carbon sugars are critical for the synthesis of nucleotides and nucleic acids .

Pharmacokinetics

The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of Thiamine Hydrochloride Hydrate leads to increased production of NADPH and five-carbon sugars. This can enhance the cellular antioxidant capacity and promote the synthesis of nucleotides and nucleic acids. These effects can support cell growth and survival, particularly under conditions of oxidative stress .

Action Environment

The action of Thiamine Hydrochloride Hydrate can be influenced by various environmental factors. For example, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain pathological conditions, such as alcoholism and malnutrition, can impair its absorption and increase its requirement .

特性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N4OS.2ClH/c1-8-13-4-9(11(12)14-8)5-15-6-10(2-3-16)17-7-15;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEOZUPDCKXULL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2)CCO.Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2903935.png)

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)

![Methyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2903941.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2903942.png)

![3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2903944.png)

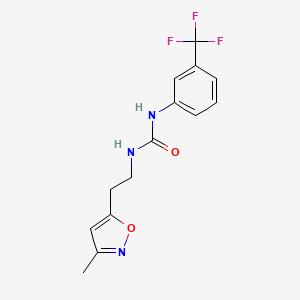

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)

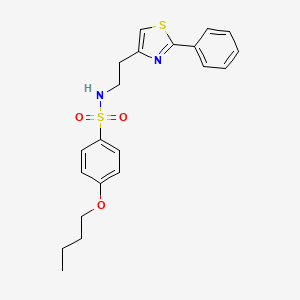

![2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2903949.png)

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)